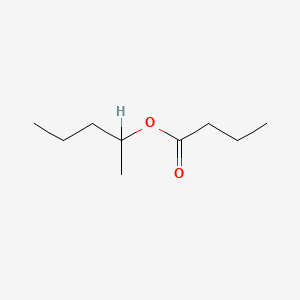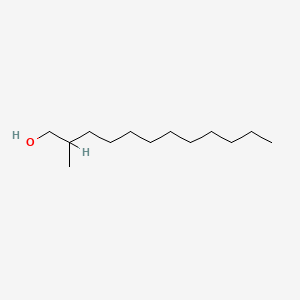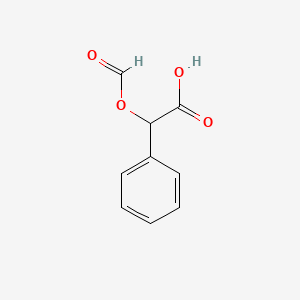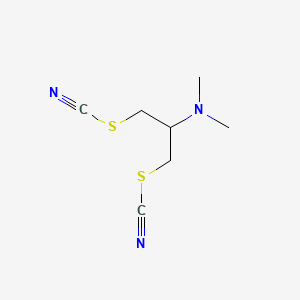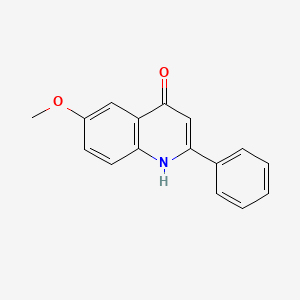
2,3-Dimethoxyanthracene-9,10-dione
Descripción general
Descripción
2,3-Dimethoxyanthracene-9,10-dione is a derivative of 9,10-anthraquinone . It is a compound that has not been fully explored, and there is limited information available about it .
Synthesis Analysis
The synthesis of 2,3-Dimethoxyanthracene-9,10-dione and its derivatives involves enzymatic reactions such as methylation, oxidation, or dimerization to produce a large variety of anthraquinone derivatives . Fourteen new derivatives of 9,10-anthraquinone or 9,10-dimethoxyanthracene were designed, synthesized, and characterized .Molecular Structure Analysis
The molecular structure of 2,3-Dimethoxyanthracene-9,10-dione is characterized by a π-conjugated system . The compounds feature thiophene terminated side arms attached to different positions of the anthraquinone or anthracene core .Aplicaciones Científicas De Investigación
Molecular Ordering and Crystal Structures
2,3-Dimethoxyanthracene-9,10-dione (1) has been studied for its role in crystal packing structures, serving as a model for the molecular ordering of acenes. It demonstrates a herringbone packing motif, similar to anthracene, providing insights into molecular arrangements in solid-state chemistry (Kobayashi et al., 2005).
Synthesis and Cytotoxicity in Cancer Research
The compound plays a role in synthesizing aminoanthraquinones, which have been evaluated for cytotoxic activity against various cancer cell lines. This research provides valuable insights into potential therapeutic applications against cancers like breast and liver carcinoma (Nor et al., 2013).
Corrosion Inhibition
Research involving derivatives of 2,3-Dimethoxyanthracene-9,10-dione has shown effectiveness as corrosion inhibitors. The study highlights the role of π-electrons and lone-pair electrons in enhancing adsorption onto iron surfaces, thus contributing to effective corrosion inhibition (Chafiq et al., 2020).
Antitumor Potential in Traditional Medicine
Emodin anthraquinone derivatives, including those derived from 2,3-Dimethoxyanthracene-9,10-dione, have been investigated for their antitumor potential. These compounds, used in traditional Chinese medicine, exhibit significant inhibition of tumor cell proliferation (Li et al., 2020).
Synthesis of Bioactive Compounds
The synthesis of various bioactive compounds, including anticancer and antimalarial agents, has utilized 2,3-Dimethoxyanthracene-9,10-dione derivatives. The study of their reactivity with amines and their bioactivities showcases the compound's versatility in medicinal chemistry (Hua et al., 2002).
Selective Oxidation Applications
Selective oxidation processes using 2,3-Dimethoxyanthracene-9,10-dione and its analogues have been explored, yielding corresponding anthraquinones without affecting ether groups. This process demonstrates the compound's utility in organic synthesis (Anastasia et al., 1990).
Photolysis Research
2,3-Dimethoxyanthracene-9,10-dione has been utilized in the study of photochemical dissociation processes. The compound's role in electron transfer mechanisms during photolysis demonstrates its importance in photochemical applications (Naitoh et al., 1991).
Isolation from Natural Sources
The compound has been isolated from natural sources, like Dioscorea zingiberensis C. H. Wright, and tested for various biological activities. Its moderate anti-inflammatory activity and potent inhibitory effects on triglycerideaccumulation highlight its potential in pharmacology and natural product research (Du et al., 2016).
Molecular Electronics Applications
2,3-Dimethoxyanthracene-9,10-dione derivatives have been synthesized and analyzed for their potential in molecular electronics. Their structural properties and redox processes are crucial for applications such as redox-active switches (Seidel et al., 2013).
Synthesis and Isomerism Studies
The synthesis and isomerism of derivatives of 2,3-Dimethoxyanthracene-9,10-dione have been explored, providing insights into the chemistry of tetracyclic quinoid systems. This research contributes to the understanding of molecular diversity in organic synthesis (Karkhut et al., 2021).
Pesticidal Activity Testing
The compound has been tested for pesticidal activities, showing potential as the basis for plant protection products. Its herbicidal and insecticidal activities are especially noteworthy in agricultural chemistry (Pyrko, 2022).
Redox Properties in Organic Chemistry
The redox properties of 2,3-Dimethoxyanthracene-9,10-dione derivatives have been studied, with findings showing their strong electron acceptor capabilities. This research is significant for understanding electron transfer processes in organic compounds (Díaz-Guerra et al., 2010).
Photoresist Applications in Semiconductor Fabrication
2,3-Dimethoxyanthracene-9,10-dione derivatives have been used as photoinitiators in photoresist formulations for semiconductor fabrication. Their role in generating strong protonic acids upon irradiation is crucial for high-resolution patterning in electronics (Naitoh et al., 1991).
Synthesis of Novel Compounds for Organic Electronics
The synthesis of novel 2,3-Dimethoxyanthracene-9,10-dione derivatives for applications in organic electronics has been explored. These compounds show promise in the development of new materials for electronic devices (Tikhomirov et al., 2014).
Fluorimetric Applications
The compound has been utilized in fluorimetric determinations by ion-pair extraction, demonstrating its potential in analytical chemistry. This research contributes to the development of sensitive and selective analytical methods (Borg et al., 1973).
Green Synthesis Approaches
Research on green synthesis approaches using 2,3-Dimethoxyanthracene-9,10-dione derivatives highlights the compound's role in developing environmentally friendly synthetic methods. This research is key to sustainable chemistry practices (Wang et al., 2006).
Direcciones Futuras
Given the limited information available on 2,3-Dimethoxyanthracene-9,10-dione, future research could focus on its synthesis, properties, and potential applications. The compound could be explored for its potential use in various industries, given the wide applications of related anthraquinone compounds .
Propiedades
IUPAC Name |
2,3-dimethoxyanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c1-19-13-7-11-12(8-14(13)20-2)16(18)10-6-4-3-5-9(10)15(11)17/h3-8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSSUEMJDMRBPMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)C3=CC=CC=C3C2=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40298909 | |
| Record name | 2,3-Dimethoxyanthra-9,10-quinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dimethoxyanthracene-9,10-dione | |
CAS RN |
22506-55-4 | |
| Record name | 9, 2,3-dimethoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=126879 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Dimethoxyanthra-9,10-quinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40298909 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



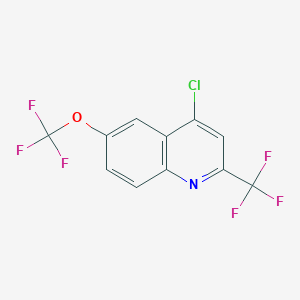
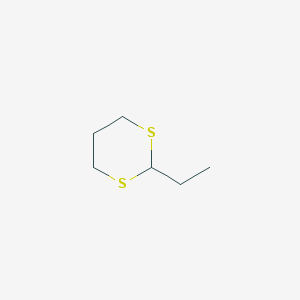
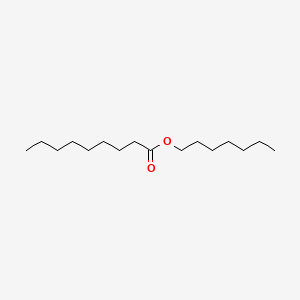
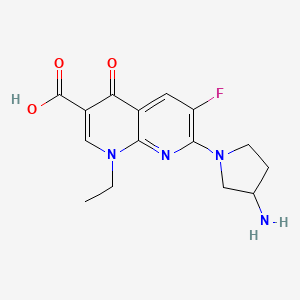

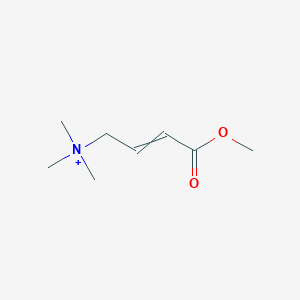
![2-Propanol, 1-[1-methyl-2-(2-propenyloxy)ethoxy]-](/img/structure/B1605964.png)
